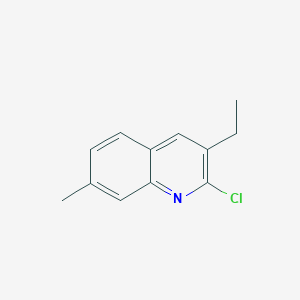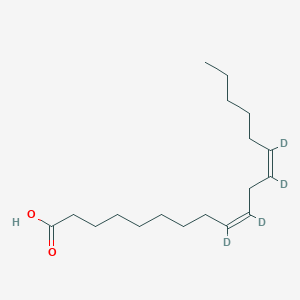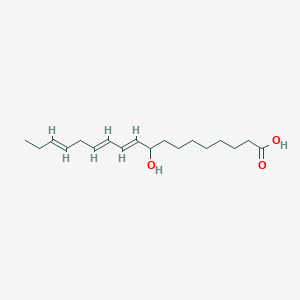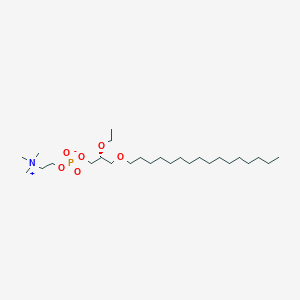
2-O-ethyl PAF C-16
Overview
Description
2-O-ethyl PAF C-16 is a synthetic analog of Platelet-activating Factor (PAF). It is a homolog of PAF and acts as a competitive ligand for the Platelet-activating Factor Receptor (PAFR). This compound is known for its ability to inhibit the binding of PAF antagonists to the PAF receptor with high affinity . The molecular formula of this compound is C26H56NO6P, and it has a molecular weight of 509.70 g/mol .
Mechanism of Action
Target of Action
The primary target of 1-O-Hexadecyl-2-O-ethyl-SN-glycero-3-phosphorylcholine is the Platelet-Activating Factor (PAF) receptor . This receptor belongs to the seven transmembrane-spanning G-protein-linked receptors family . The compound may also activate the amino acid transport activity of the A-system .
Mode of Action
1-O-Hexadecyl-2-O-ethyl-SN-glycero-3-phosphorylcholine exhibits its activity by binding to the specific PAF receptor . This interaction initiates receptor-mediated responses in platelets and a variety of other cells . It may also stimulate the absorption of methylaminoisobutyric acid (MeAIB), which inhibits mTOR phosphorylation .
Biochemical Pathways
The compound’s interaction with the PAF receptor affects various biochemical pathways. For instance, it stimulates phosphoinositide metabolism in certain cell lines . The inhibition of mTOR phosphorylation by MeAIB, which the compound might stimulate the absorption of, can affect intestinal amino acid absorption and signal transduction .
Result of Action
The molecular and cellular effects of the compound’s action include the initiation and progression of atherosclerosis . It also facilitates various inflammatory diseases . The compound’s interaction with the PAF receptor and the subsequent biochemical reactions can lead to these effects.
Biochemical Analysis
Biochemical Properties
1-O-Hexadecyl-2-O-ethyl-SN-glycero-3-phosphorylcholine may activate the amino acid transport activity of the A-system and stimulate the absorption of methylaminoisobutyric acid (MeAIB) . This interaction with MeAIB, an inhibitor of mTOR phosphorylation, may affect intestinal amino acid absorption and signal transduction .
Cellular Effects
The effects of 1-O-Hexadecyl-2-O-ethyl-SN-glycero-3-phosphorylcholine on cells are diverse and significant. It can stimulate the absorption of MeAIB, which in turn inhibits mTOR phosphorylation . This could potentially influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-O-Hexadecyl-2-O-ethyl-SN-glycero-3-phosphorylcholine involves its potential to activate the amino acid transport activity of the A-system . This activation can stimulate the absorption of MeAIB, which inhibits mTOR phosphorylation . This inhibition may affect various molecular processes, including changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-ethyl PAF C-16 involves the introduction of an ethyl group at the sn-2 position of the glycerol backbone. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with the preparation of 1-O-hexadecyl-sn-glycero-3-phosphorylcholine.
Ethylation: The introduction of the ethyl group at the sn-2 position is achieved through an ether linkage. This step involves the reaction of the starting material with ethylating agents under controlled conditions.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. The use of automated reactors and advanced purification techniques ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-O-ethyl PAF C-16 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The ethyl group at the sn-2 position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium ethoxide and potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives have distinct chemical and biological properties .
Scientific Research Applications
2-O-ethyl PAF C-16 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAF analogs and their interactions with receptors.
Biology: The compound is employed in research to understand the role of PAF in cellular signaling and inflammation.
Medicine: It is investigated for its potential therapeutic applications in conditions involving platelet aggregation and inflammatory responses.
Industry: The compound is used in the development of new drugs and as a reference standard in analytical chemistry
Comparison with Similar Compounds
Similar Compounds
2-O-methyl PAF C-16: Another synthetic analog of PAF with a methyl group at the sn-2 position.
PAF C-18: A longer-chain analog of PAF with similar biological activities.
Hexanolamino PAF: A structural analog with modifications at the sn-2 position.
Uniqueness
2-O-ethyl PAF C-16 is unique due to its specific ethyl group substitution at the sn-2 position, which imparts distinct chemical and biological properties. This substitution makes it a valuable tool for studying the structure-activity relationships of PAF analogs and their interactions with receptors .
Properties
IUPAC Name |
[(2R)-2-ethoxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H56NO6P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-22-30-24-26(31-7-2)25-33-34(28,29)32-23-21-27(3,4)5/h26H,6-25H2,1-5H3/t26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHUUVMLQFHHQG-AREMUKBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H56NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647290 | |
| Record name | (2R)-2-Ethoxy-3-(hexadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78858-42-1 | |
| Record name | (2R)-2-Ethoxy-3-(hexadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


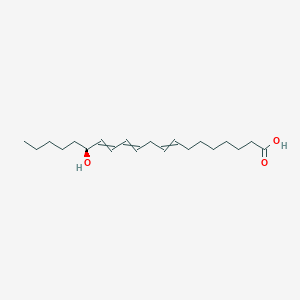
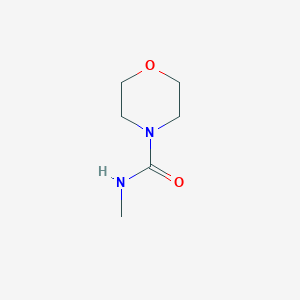
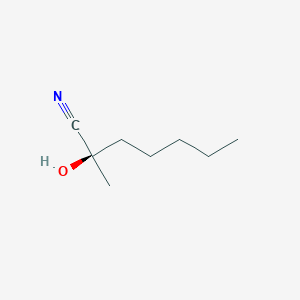
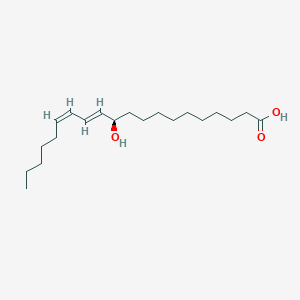
![1-[trans-4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine](/img/structure/B163621.png)
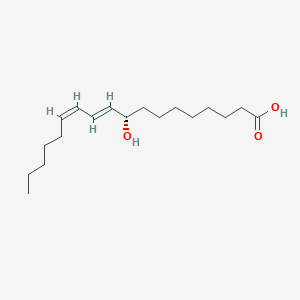
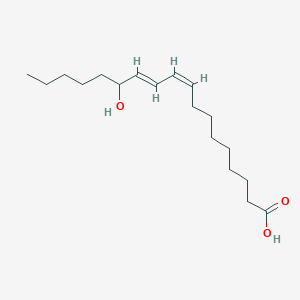
![(2S)-4-[(13R)-13-Hydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B163636.png)

